molecular formula C2H3F3O2 B1206405 Trifluoroacetaldehyde hydrate CAS No. 421-53-4

Trifluoroacetaldehyde hydrate

Cat. No. B1206405
CAS RN: 421-53-4
M. Wt: 116.04 g/mol
InChI Key: VGJWVEYTYIBXIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoroacetaldehyde hydrate can be synthesized through various methods, including the reaction of trifluoroacetic acid with lithium aluminum hydride or the reduction of trifluoroacetic acid ethyl ester with sodium borohydride. These methods yield this compound in different forms, including its ethyl hemiacetal or hydrate form, which are pivotal in subsequent organic reactions (Prakash & Zhang, 2014).

Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to an aldehyde, making it highly electronegative and reactive. This reactivity is crucial for its involvement in various organic synthesis reactions, where it can act as an electrophile or be transformed into other functional groups.

Chemical Reactions and Properties

This compound is involved in numerous chemical reactions, including nucleophilic trifluoromethylation of carbonyl compounds, Mannich reactions with hydrazones, and direct aldol reactions with aromatic methyl ketones. These reactions demonstrate the compound's versatility in forming bonds with a wide range of nucleophiles and electrophiles, leading to the synthesis of trifluoromethylated heterocycles, beta-hydroxy-beta-trifluoromethyl ketones, and other valuable compounds (Jia & El Kaim, 2018); (Funabiki et al., 2011).

Scientific Research Applications

Trifluoroacetaldehyde as a Trifluoromethyl Source

Trifluoroacetaldehyde hydrate serves as an atom-economical trifluoromethyl source for the nucleophilic trifluoromethylation of carbonyl compounds. This method is broadly applicable and offers satisfactory yields, contributing significantly to the development of compounds with trifluoromethyl groups (Prakash et al., 2013).

Precursor for Trifluoroacetaldehyde and Its Derivatives

This compound is used as a precursor for various synthetic applications, including the preparation of trifluoroacetaldehyde and its derivatives. It is effective in producing substances like trifluoroacetaldehyde O-(aryl)oxime, crucial for the synthesis of trifluoromethylated oxadiazoles (Lin et al., 2022).

Synthesis of Beta-Hydroxy-Beta-Trifluoromethyl Ketones

A key application of this compound is in the synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines. This process is highly efficient, yielding a wide range of such ketones with good to excellent yields (Funabiki et al., 2003).

Mannich Reaction for Heterocycle Synthesis

This compound is used in the Mannich reaction with NH-aryl hydrazones. This reaction is instrumental in creating trifluoromethyl-substituted heterocycles, which have various applications in chemical synthesis (Jia & El Kaim, 2018).

Preparation of Trifluoroethylamino Derivatives

In industrial chemistry, trifluoroacetaldehyde is utilized for synthesizing trifluoromethylated amino compounds. This includes the formation of trifluoroethylamino derivatives through reductive amination, producing these compounds in moderate to good yields (Mimura et al., 2010).

Synthesis of Trifluoromethyl Nitrones

This compound is also used to synthesize trifluoromethyl nitrones. These nitrones can undergo nucleophilic diastereoselective additions to form optically active trifluoroethyl hydroxylamines (Milcent et al., 2010).

Defluorinative Alkylation

This compound derivatives are involved in defluorinative alkylation. This process is important for creating various compounds by eliminating fluorine atoms and introducing alkyl groups (Yanai & Taguchi, 2009).

Synthesis of Trifluoroethyl-Containing Substances

Trifluoroacetaldehyde N-tosylhydrazone, derived from this compound, is used as a precursor for trifluorodiazoethane in various synthesis reactions. This precursor is essential for creating trifluoroethyl-containing substances (Ostrovskii et al., 2019).

Catalytic Oxidation Studies

This compound is synthesized through catalytic oxidation processes, which are important in industrial chemistry. These studies focus on optimizing conditions for producing trifluoroacetaldehyde efficiently (Chunyan, 2007).

Safety and Hazards

  • Storage : Store in a cool, well-ventilated area away from incompatible materials .

Mechanism of Action

Target of Action

Trifluoroacetaldehyde hydrate, also known as 2,2,2-trifluoroethane-1,1-diol, is a fluorinated derivative of acetaldehyde . It is highly electrophilic and is used to introduce trifluoromethyl groups into organic compounds . The primary targets of this compound are therefore organic compounds that can undergo reactions with trifluoromethyl groups.

Mode of Action

The compound interacts with its targets through its electrophilic nature. It forms a hydrate upon contact with water, similar to other halogenated acetaldehydes . This hydrate is commonly used in the form of ethyl hemiacetal due to the high reactivity of the aldehyde, including its tendency to polymerize .

Biochemical Pathways

It is known that the compound is used to introduce trifluoromethyl groups into organic compounds . This suggests that it may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Given its reactivity and tendency to form a hydrate upon contact with water , it can be inferred that these properties would significantly impact its bioavailability.

Result of Action

The primary result of the action of this compound is the introduction of trifluoromethyl groups into organic compounds . This can lead to the formation of various organic compounds with potential applications in different fields, such as the synthesis of trifluoroethylamino derivatives via reductive amination reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound forms a hydrate upon contact with water , suggesting that its action can be influenced by the presence of water. Additionally, the compound’s high reactivity, including its tendency to polymerize , suggests that factors such as temperature and pressure could also influence its action.

properties

IUPAC Name

2,2,2-trifluoroethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3F3O2/c3-2(4,5)1(6)7/h1,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWVEYTYIBXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059964
Record name 1,1-Ethanediol, 2,2,2-trifluoro-
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Molecular Weight

116.04 g/mol
Source PubChem
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CAS RN

421-53-4
Record name 2,2,2-Trifluoro-1,1-ethanediol
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Record name Trifluoroacetaldehyde hydrate
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Record name 1,1-Ethanediol, 2,2,2-trifluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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